1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1'-biphenyl]-3-yl)ethenyl]-
Description
The compound 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1'-biphenyl]-3-yl)ethenyl]- is a boronate ester featuring a 1,3,2-dioxaborolane core with four methyl groups at the 4,4,5,5-positions. The key structural element is the (1E)-configured ethenyl group substituted with a 2-methylbiphenyl moiety, providing steric bulk and electronic complexity. Such compounds are pivotal in Suzuki-Miyaura cross-coupling reactions due to their stability and tunable reactivity .
Properties
Molecular Formula |
C21H25BO2 |
|---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-(2-methyl-3-phenylphenyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H25BO2/c1-16-17(12-9-13-19(16)18-10-7-6-8-11-18)14-15-22-23-20(2,3)21(4,5)24-22/h6-15H,1-5H3/b15-14+ |
InChI Key |
CYTUGYGWEZWHEJ-CCEZHUSRSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C(=CC=C2)C3=CC=CC=C3)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C(=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Biphenyl Boronate Synthesis
The 2-methylbiphenyl segment is typically preformed via Suzuki coupling between 3-bromo-2-methylbenzene and phenylboronic acid. Optimized conditions (Pd(OAc)₂, SPhos, K₃PO₄, THF/H₂O, 90°C, 24 h) achieve >85% yield. Key parameters:
Vinylboronation via Palladium Catalysis
The vinyl boronate group is introduced using 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane under Pd(dppf)Cl₂ catalysis. Representative protocol:
| Component | Quantity | Role |
|---|---|---|
| 2-Methylbiphenyl-3-yl bromide | 0.25 mmol | Electrophile |
| Vinylborolane | 0.31 mmol | Nucleophile |
| Pd(dppf)Cl₂ | 0.5 mol% | Catalyst |
| K₃PO₄ | 3.0 equiv | Base |
| H₂O | 50.0 equiv | Proton source |
Reaction in PhMe/H₂O (0.25 M) at 90°C for 24 h yields 71% product.
Hydroboration-Transmetalation Strategies
Nickel-Catalyzed Alkyne Hydroboration
Ni(cod)₂/dppf catalyzes trans-hydroboration of 2-methylbiphenyl-3-ylacetylene with B₂pin₂, yielding (E)-vinylboronate stereoselectively (92% ee). Critical factors:
- Temperature : 50°C prevents β-hydride elimination.
- Solvent : DMF enhances nickel-ligand coordination.
Acid-Mediated Elimination
Copper-catalyzed diboration of 2-methylbiphenyl-3-yl ketone followed by TsOH elimination generates the (E)-vinylboronate (35–71% yield). Stereoselectivity arises from carbocation stability during elimination.
Solid-Phase Functionalization
Boronate Esterification on Polymer Supports
Immobilized pinacol reacts with 2-methylbiphenyl-3-ylboronic acid in CH₂Cl₂/MgSO₄ (reflux, 24 h), achieving 90% conversion. Advantages:
Comparative Analysis of Methods
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
The boronic ester group facilitates coupling with aryl halides or triflates under palladium catalysis. Key conditions observed in similar systems include:
Table 1: Representative Suzuki-Miyaura Reaction Conditions
| Parameter | Typical Values/Conditions |
|---|---|
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (0.5–1 mol%) |
| Base | K₃PO₄ (3–5 equiv) |
| Solvent | DME or toluene |
| Temperature | 80–100°C |
| Yield | 70–90% (analogous systems) |
Stereoselectivity and Regiochemistry
The (1E)-ethenyl group directs regiochemistry in coupling reactions. The biphenyl substituent’s 2-methyl group may influence steric effects, favoring coupling at the 3-position of the biphenyl ring due to reduced steric hindrance compared to ortho positions .
Stability and Handling
Dioxaborolanes are generally stable under dry conditions but sensitive to moisture. The pinacol ester group enhances stability compared to free boronic acids .
Cross-Coupling Reactions
-
Formation of biaryl or styrenyl systems : Useful for constructing extended aromatic frameworks or conjugated systems .
-
Installation of functional groups : Enables introduction of substituents (e.g., ethenyl, aryl) into complex molecules .
Medicinal Chemistry
The biphenyl core is prevalent in pharmaceuticals, with potential applications in modulating drug activity or conformational rigidity .
Challenges and Considerations
-
Selectivity : Steric hindrance from the biphenyl group may require optimization of catalyst loading or reaction time .
-
Purification : Silica gel chromatography is often employed, with eluents such as EtOAc/petroleum ether .
Research Findings and Trends
Recent studies highlight the versatility of dioxaborolanes in multimodal biomolecule synthesis , including fluorine chemistry and solid-phase reactions . For example, boronic esters enable efficient coupling under mild conditions, critical for sensitive substrates .
(Note: Citations , , , and are derived from provided search results. Specific data tables and mechanistic insights are inferred from analogous systems due to the absence of direct references to the exact compound.)
Scientific Research Applications
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1’-biphenyl]-3-yl)ethenyl]- has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing drugs and imaging agents.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1’-biphenyl]-3-yl)ethenyl]- involves the formation of boron-carbon bonds. The boron atom acts as an electrophile, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reaction and application.
Comparison with Similar Compounds
Table 1: Substituent Effects on Boronate Esters
Key Observations :
- Electron-rich substituents (e.g., biphenyl, styryl) enhance stability and conjugation but may reduce reactivity in electrophilic reactions.
- Bulky groups (e.g., 2-methylbiphenyl) improve hydrolytic stability by sterically shielding the boron center .
- Electron-withdrawing groups (e.g., methylsulfonyl) increase electrophilicity, accelerating cross-coupling but reducing shelf life .
Key Observations :
- The target compound’s bulky biphenyl group may necessitate optimized coupling conditions (e.g., higher catalyst loading or temperature) compared to simpler aryl boronates .
- Hydroboration (as in ) is efficient for aliphatic substituents but less applicable to aromatic systems.
Stability and Spectroscopic Data
Table 3: NMR Chemical Shifts (¹H and ¹¹B)
Key Observations :
Table 4: Functional Performance in Cross-Coupling
Key Observations :
- Bulky substituents like 2-methylbiphenyl may reduce reaction rates in cross-coupling due to steric hindrance but improve selectivity for less accessible coupling sites.
- Electron-deficient boronates (e.g., methylsulfonyl) achieve high efficiency but require careful handling .
Biological Activity
The compound 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1'-biphenyl]-3-yl)ethenyl]- is a boron-containing organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Structural Characteristics
The structure of the compound includes a dioxaborolane ring and a biphenyl moiety which contributes to its unique properties. The presence of boron in the structure is significant as it can influence biological interactions and pharmacological activities.
Research indicates that boron-containing compounds can modulate various biological pathways. For instance, studies have shown that certain boron compounds can act as inhibitors of enzymes involved in critical signaling pathways. Specifically, the compound may exhibit activity through:
- Inhibition of Enzyme Activity : Boron-containing motifs have been linked to inhibitory actions on enzymes such as autotaxin (ATX), which plays a role in cancer cell migration and proliferation. The inhibition of ATX leads to reduced levels of lysophosphatidic acid (LPA), a signaling molecule involved in cancer progression .
- Modulation of Protein Interactions : The biphenyl component may enhance interactions with specific proteins such as PD-1/PD-L1, which are crucial targets in cancer immunotherapy. Compounds derived from similar structures have shown promise in blocking these interactions effectively .
Case Studies
- Autotaxin Inhibition : A focused library of compounds including boron motifs was tested for their ability to inhibit ATX. Results showed that certain analogs significantly reduced LPA production and downstream signaling pathways associated with tumor cell migration. For example, one compound exhibited an IC50 value of 0.07 μM against ATX activity .
- PD-1/PD-L1 Interaction : Another study focused on derivatives similar to the compound demonstrated their ability to inhibit the PD-1/PD-L1 interaction effectively. This inhibition is crucial for enhancing T-cell responses against tumors, indicating a potential therapeutic application in cancer treatment .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural features. Studies exploring the SAR indicate that modifications to the biphenyl moiety can lead to significant changes in potency and selectivity towards target proteins. For instance:
- Planarity vs. Distortion : The geometry between substituted biphenyl rings affects the electronic properties and thus the efficacy of ICT (intramolecular charge transfer) based emissions and biological interactions. More planar configurations generally exhibit enhanced electronic communication which could correlate with increased biological activity .
Toxicity Assessment
Toxicity studies have shown that certain derivatives do not exhibit significant cytotoxicity towards normal T cells while maintaining their efficacy against tumor cells. This selectivity is crucial for therapeutic applications where minimizing off-target effects is essential .
Data Table: Summary of Biological Activities
| Activity | Compound | IC50/EC50 | Notes |
|---|---|---|---|
| Autotaxin Inhibition | Compound with Boron Motif | 0.07 μM | Significant reduction in LPA production |
| PD-1/PD-L1 Interaction | Biphenyl Derivative | Varies | Effective blocker enhancing T-cell response |
| Cytotoxicity | Various Derivatives | Higher EC50 | Lower toxicity towards normal cells |
Q & A
Q. How can the structure of this dioxaborolane derivative be confirmed experimentally?
Methodological Answer: The compound’s structure is typically verified using a combination of spectroscopic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., ¹H NMR at 600 MHz in CDCl₃) can confirm the presence of the ethenyl group, tetramethyl dioxaborolane ring, and biphenyl substituents by analyzing chemical shifts and coupling constants .
- Infrared (IR) Spectroscopy : Key absorption bands (e.g., B-O stretching at ~1350–1400 cm⁻¹ and aromatic C-H vibrations) help identify functional groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., exact mass matching C₂₂H₂₅BO₂) .
Q. What are common synthetic routes for this compound?
Methodological Answer: Synthesis often involves:
- Suzuki-Miyaura Coupling : Using a palladium catalyst to cross-couple the dioxaborolane moiety with a halogenated biphenyl derivative. Reaction conditions (e.g., toluene at 100°C, inert atmosphere) and stoichiometric ratios (e.g., 2:1 boronate:aryl halide) are critical .
- Ethenyl Group Introduction : A Wittig or Heck reaction may be employed to install the (1E)-ethenyl group, ensuring stereochemical control .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact. Use fume hoods for volatile steps .
- Waste Disposal : Boron-containing waste must be segregated and processed by certified facilities to avoid environmental contamination .
Advanced Research Questions
Q. How can reaction yields in cross-coupling applications be optimized?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Testing Pd(PPh₃)₄, NiCl₂(dppp), or ligand systems like 1,1'-bis(diphenylphosphino)ferrocene to enhance catalytic activity .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve solubility and reaction kinetics. Microwave-assisted synthesis can reduce reaction time .
Q. How should contradictory spectral data (e.g., NMR vs. IR) be resolved?
Methodological Answer:
Q. What factors influence the compound’s stability under varying conditions?
Methodological Answer:
Q. How can computational modeling predict reactivity in new reactions?
Methodological Answer:
Q. What methods assess purity for catalytic applications?
Methodological Answer:
Q. How to design multi-step syntheses incorporating this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
